
2-Fluoro-3-(trifluorométhyl)phénol
Vue d'ensemble
Description
The compound 2-Fluoro-3-(trifluoromethyl)phenol is a fluorinated aromatic molecule that has gained attention due to its potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it a valuable intermediate for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds like 2-Fluoro-3-(trifluoromethyl)phenol often involves multi-step reactions, starting from simpler benzene derivatives. For instance, the synthesis of 3-Trifluoromethyl phenol, a related compound, has been optimized through a series of reactions including nitration, reduction, diazotization, and hydrolysis, leading to improvements in yield and purity . Similarly, novel polyimides have been synthesized from fluorinated aromatic diamine monomers, which are prepared by coupling reactions followed by reduction . These methods highlight the complexity and precision required in the synthesis of fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethyl)phenol has been studied using techniques such as gas-phase electron diffraction, which provides information on bond lengths and angles. For example, the molecular structure of 2-trifluoromethylphenol, a compound with structural similarities, has been determined, revealing details such as the average carbon-carbon bond lengths and the angles between the hydroxy and carbonyl groups . These structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Fluorinated phenols can undergo various chemical reactions, including click reactions, which are used to attach different functional groups to the aromatic ring. For instance, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has been shown to react with sugar azide via click chemistry to form a triazole ring, demonstrating the versatility of fluorinated phenols in synthetic chemistry . Additionally, biocatalytic methods have been developed for the trifluoromethylation of unprotected phenols, expanding the toolkit for modifying these compounds .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into aromatic compounds significantly impacts their physical and chemical properties. For example, fluorinated polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The optoelectronic properties of materials can also be tailored by incorporating fluorinated phenyl groups, as seen in the case of dithieno[3,2-b:2',3'-d]phospholes, where the LUMO levels are stabilized due to the electron-withdrawing nature of the fluoroaryl groups . Furthermore, the presence of fluorine can enhance the solubility of polymers in organic solvents, as well as influence the glass transition temperature and thermal stability .
Applications De Recherche Scientifique
Produits pharmaceutiques
2-Fluoro-3-(trifluorométhyl)phénol: est un élément constitutif précieux dans la synthèse pharmaceutique . Son groupe trifluorométhyle est un motif courant dans de nombreux médicaments approuvés par la FDA en raison de sa capacité à améliorer la biodisponibilité et la stabilité métabolique des composés thérapeutiques . Ce composé peut être utilisé pour synthétiser diverses molécules pharmacologiquement actives, en particulier celles ciblant le système nerveux central et le cancer.
Produits agrochimiques
Dans l'industrie agrochimique, This compound sert de précurseur pour la synthèse d'herbicides et d'insecticides . Les atomes de fluor confèrent une stabilité et une efficacité accrues aux agrochimiques résultants, les rendant plus puissants contre les ravageurs et les mauvaises herbes.
Électronique
Les propriétés électroniques uniques du groupe trifluorométhyle font de This compound un candidat pour une utilisation dans l'industrie électronique . Il peut être incorporé dans des matériaux qui nécessitent des propriétés diélectriques spécifiques, essentielles à la fabrication de semi-conducteurs et autres composants électroniques.
Catalyse
En catalyse, This compound peut être utilisé pour introduire des groupes fluorés dans les molécules cibles . Ces modifications peuvent modifier considérablement la réactivité et la sélectivité des catalyseurs, permettant des processus chimiques plus efficaces et durables.
Science des matériaux
Ce composé est également utilisé en science des matériaux comme élément constitutif fluoré pour créer des matériaux avancés ayant des propriétés souhaitables telles que la résistance aux solvants, aux acides et aux bases . Les matériaux améliorés avec des phénols fluorés sont souvent utilisés dans les revêtements et les plastiques spéciaux.
Recherche médicale
En recherche médicale, This compound est utilisé dans le développement d'agents diagnostiques et de produits chimiques de recherche . Sa présence dans une molécule peut affecter la pharmacocinétique et la distribution dans les systèmes biologiques, ce qui la rend utile pour étudier les mécanismes des maladies et les traitements potentiels.
Science de l'environnement
L'impact environnemental des composés fluorés, y compris This compound, est un domaine de recherche active . Les scientifiques étudient la persistance et la bioaccumulation de ces composés pour s'assurer qu'ils ne présentent pas de risque pour les écosystèmes.
Mécanisme D'action
Target of Action
It is known that organofluorine compounds, such as this one, often have a wide range of targets due to their unique chemical properties .
Mode of Action
Organofluorine compounds are known for their unique behaviors in organic chemistry, which can lead to various interactions with biological targets .
Pharmacokinetics
The pharmacokinetics of organofluorine compounds can vary widely, and further studies would be required to determine these properties for this specific compound .
Result of Action
It’s worth noting that organofluorine compounds can have a wide range of effects due to their unique chemical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)phenol. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It’s also important to avoid dust formation and direct contact with skin, eyes, or clothing .
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICLFHNNMXINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372159 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207291-85-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




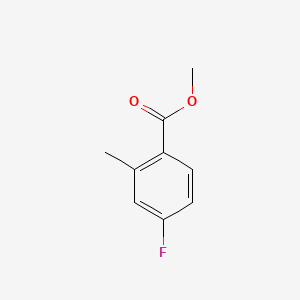

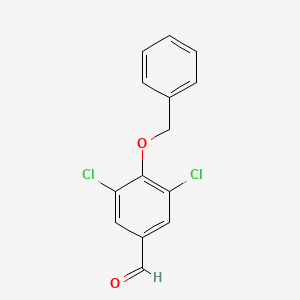
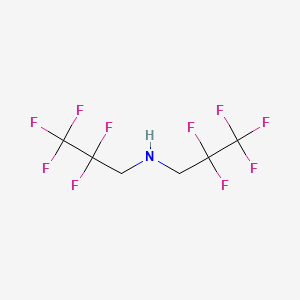

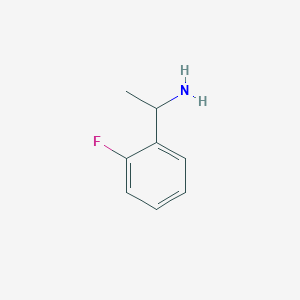
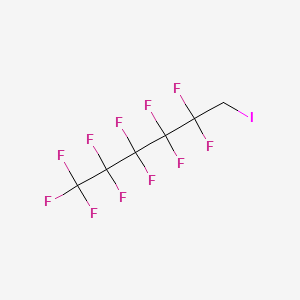
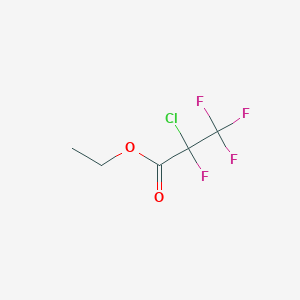

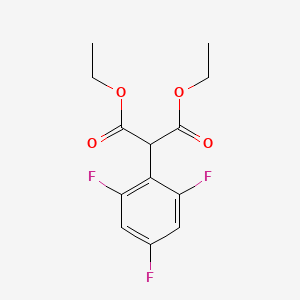
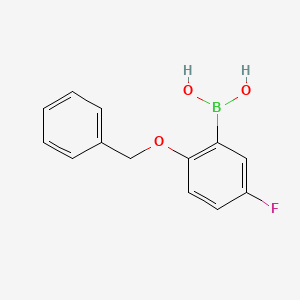
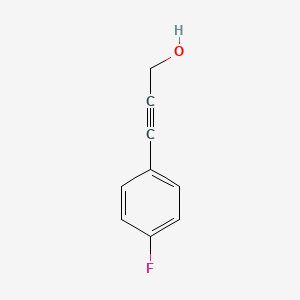
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)